molecular formula C12H14N2 B13247556 2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile

2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile

Cat. No.: B13247556
M. Wt: 186.25 g/mol
InChI Key: GIDDWWXQYUYAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile is an organic compound with the molecular formula C12H14N2 It is characterized by the presence of a cyclopropylmethyl group attached to an amino-substituted phenyl ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile typically involves the reaction of 4-aminobenzyl cyanide with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Aminobenzyl cyanide} + \text{Cyclopropylmethyl chloride} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzyl cyanide: A precursor in the synthesis of 2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile.

    Cyclopropylmethyl chloride: Another precursor used in the synthesis.

    Benzyl cyanides: A class of compounds with similar structural features.

Uniqueness

This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-[4-(cyclopropylmethylamino)phenyl]acetonitrile

InChI

InChI=1S/C12H14N2/c13-8-7-10-3-5-12(6-4-10)14-9-11-1-2-11/h3-6,11,14H,1-2,7,9H2

InChI Key

GIDDWWXQYUYAOO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.